molecular formula C15H13ClN2O4S B3016448 ((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine CAS No. 1022735-22-3

((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine

Cat. No.: B3016448
CAS No.: 1022735-22-3
M. Wt: 352.79
InChI Key: LPCHIYRMRVGBFU-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine is a chemical compound known for its unique structure and potential applications in various fields. It consists of an indan-5-ylamine core with a 4-chloro-2-nitrophenylsulfonyl group attached. This compound is of interest due to its potential reactivity and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine typically involves multiple steps. One common method includes the nitration of 4-chlorophenylsulfonyl chloride followed by a coupling reaction with indan-5-ylamine. The reaction conditions often involve the use of strong acids and bases to facilitate the nitration and coupling processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield ((4-Chloro-2-aminophenyl)sulfonyl)indan-5-ylamine .

Scientific Research Applications

((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved may include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • ((4-Chloro-2-aminophenyl)sulfonyl)indan-5-ylamine
  • ((4-Chloro-2-nitrophenyl)sulfinyl)indan-5-ylamine
  • ((4-Chloro-2-nitrophenyl)sulfonyl)indan-6-ylamine

Uniqueness

((4-Chloro-2-nitrophenyl)sulfonyl)indan-5-ylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c16-12-5-7-15(14(9-12)18(19)20)23(21,22)17-13-6-4-10-2-1-3-11(10)8-13/h4-9,17H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCHIYRMRVGBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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